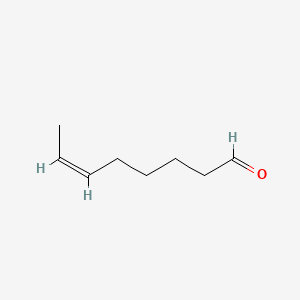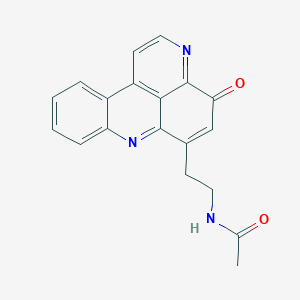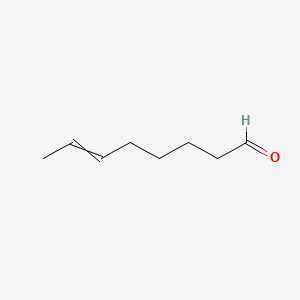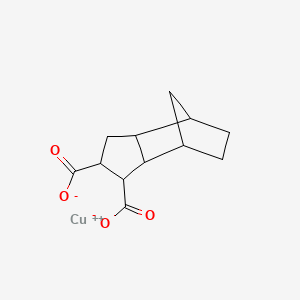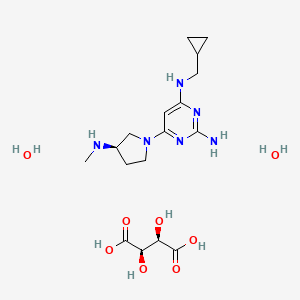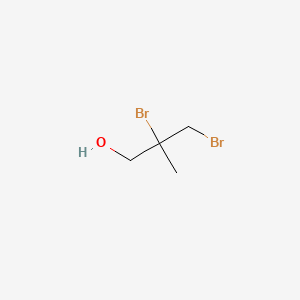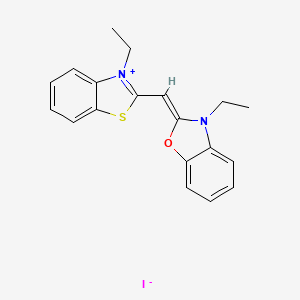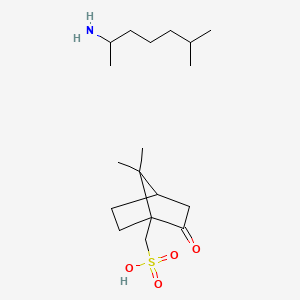
(1,5-Dimethylhexyl)ammonium (1)-2-oxobornane-10-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,5-Dimethylhexyl)ammonium (1)-2-oxobornane-10-sulphonate is a chemical compound with the molecular formula C18H35NO4S and a molar mass of 361.54 g/mol . This compound is known for its unique structure, which combines an ammonium group with a sulphonate group, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,5-Dimethylhexyl)ammonium (1)-2-oxobornane-10-sulphonate typically involves the reaction of (1,5-Dimethylhexyl)amine with (1)-2-oxobornane-10-sulphonic acid. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:
(1,5-Dimethylhexyl)amine+(1)-2-oxobornane-10-sulphonic acid→(1,5-Dimethylhexyl)ammonium (1)-2-oxobornane-10-sulphonate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is then purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(1,5-Dimethylhexyl)ammonium (1)-2-oxobornane-10-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulphonate group to a sulfide group.
Substitution: The ammonium group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Applications De Recherche Scientifique
(1,5-Dimethylhexyl)ammonium (1)-2-oxobornane-10-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a buffer component.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1,5-Dimethylhexyl)ammonium (1)-2-oxobornane-10-sulphonate involves its interaction with specific molecular targets. The ammonium group can form ionic bonds with negatively charged sites on proteins or enzymes, while the sulphonate group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1,5-Dimethylhexyl)ammonium (1)-2-oxobornane-10-sulphonate
- (1,5-Dimethylhexyl)ammonium (1)-2-oxobornane-10-sulphate
- (1,5-Dimethylhexyl)ammonium (1)-2-oxobornane-10-phosphate
Uniqueness
This compound is unique due to its specific combination of functional groups, which provides it with distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
100683-80-5 |
|---|---|
Formule moléculaire |
C18H35NO4S |
Poids moléculaire |
361.5 g/mol |
Nom IUPAC |
(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid;6-methylheptan-2-amine |
InChI |
InChI=1S/C10H16O4S.C8H19N/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;1-7(2)5-4-6-8(3)9/h7H,3-6H2,1-2H3,(H,12,13,14);7-8H,4-6,9H2,1-3H3 |
Clé InChI |
IJUZWPVVLRFXDI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(C)N.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


